molecular formula C13H19NO4 B1640143 Ethyl 2-amino-4,5-diethoxybenzoate

Ethyl 2-amino-4,5-diethoxybenzoate

Cat. No. B1640143
M. Wt: 253.29 g/mol
InChI Key: VALSMHHGXJRDCC-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of ethyl 4,5-diethoxy-2-nitrobenzoate (7.17 g, 25.3 mmol) and Pd/C (10%, 0.7 g) in EtOAc (150 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight, to afford ethyl 2-amino-4,5-diethoxybenzoate as a solid (6.401 g, 99%)1H NMR (300 MHz, CDCl3) δ 7.36 (s, 1H), 6.14 (s, 1H), 5.60 (br, 2H), 4.30 (q, 2H), 4.05 (m, 4H), 1.44 (t, 3H), 1.38 (m, 6H); LC-MS (ESI) m/z 254 (M+H)+.
Quantity
7.17 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:14]([O:15][CH2:16][CH3:17])=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([N+:18]([O-])=O)[CH:5]=1)[CH3:2].[H][H]>CCOC(C)=O.[Pd]>[NH2:18][C:6]1[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:14]([O:15][CH2:16][CH3:17])=[CH:13][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C(=O)OCC)C=C1OCC)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C(=C1)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.401 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.